

What are the physical properties of Cyclobutylacetonitrile

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Compound of Interest

Compound Name: Cyclobutylacetonitrile

Cat. No.: B1593217

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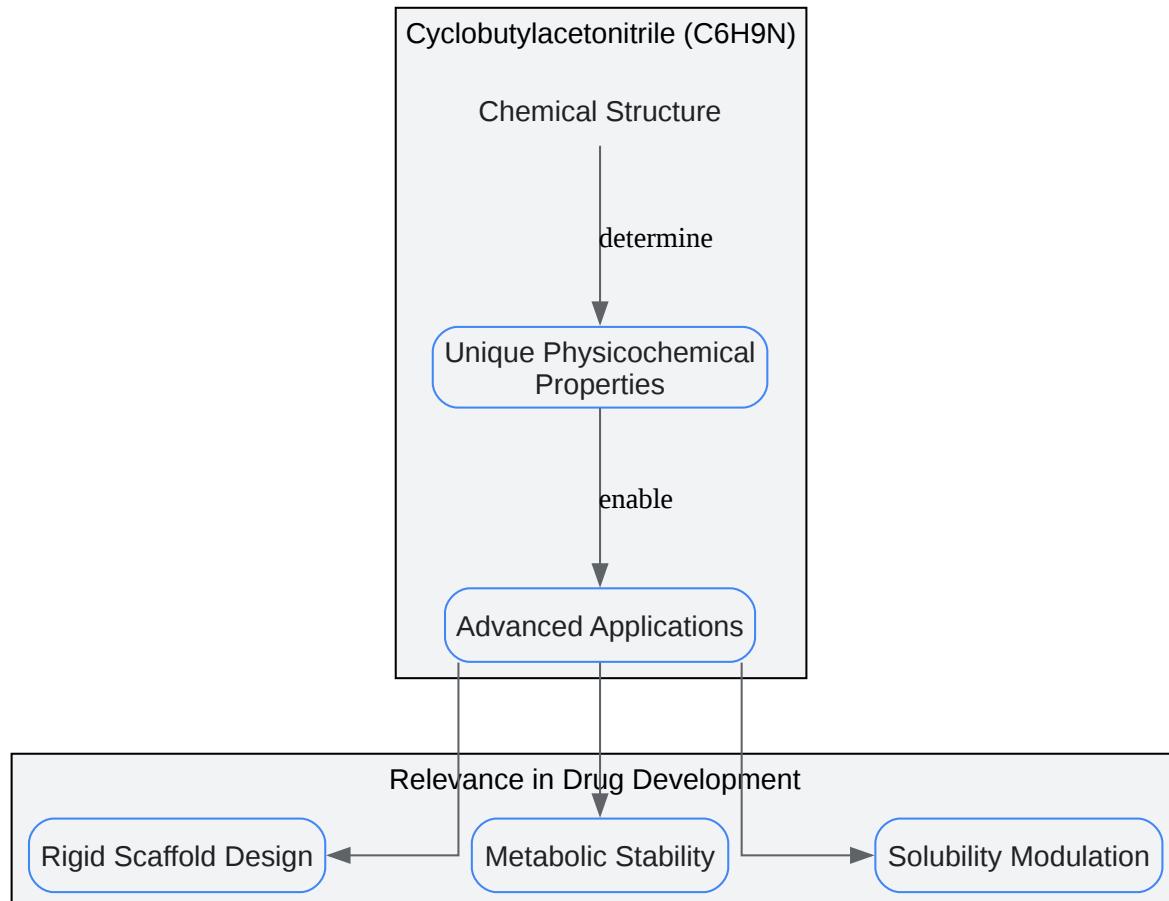
An In-Depth Technical Guide to the Physical Properties of **Cyclobutylacetonitrile**

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Introduction: The Strategic Importance of the Cyclobutyl Moiety

In modern medicinal chemistry, the pursuit of novel chemical scaffolds that offer improved pharmacokinetic and pharmacodynamic profiles is relentless. Among the various carbocyclic structures, the cyclobutyl group has emerged as a uniquely valuable motif.^{[1][2]} Its distinct three-dimensional, puckered structure and the inherent strain of the four-membered ring provide a compelling alternative to more common structures like cyclohexyl or phenyl groups.^[2] The cyclobutyl ring can enhance metabolic stability, improve solubility, and serve as a rigid scaffold to orient key pharmacophoric elements, making it an attractive component in the design of next-generation therapeutics.^{[1][2]}

Cyclobutylacetonitrile (CAS: 4426-03-3) is a key building block that provides access to this valuable moiety.^{[3][4]} As a bifunctional molecule featuring both the cyclobutane ring and a reactive nitrile group, it serves as a versatile intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and agrochemicals.^{[3][4]} This guide provides a comprehensive overview of its core physical properties, handling protocols, and strategic applications for professionals in research and drug development.



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Caption: 2D structure of **Cyclobutylacetonitrile**.

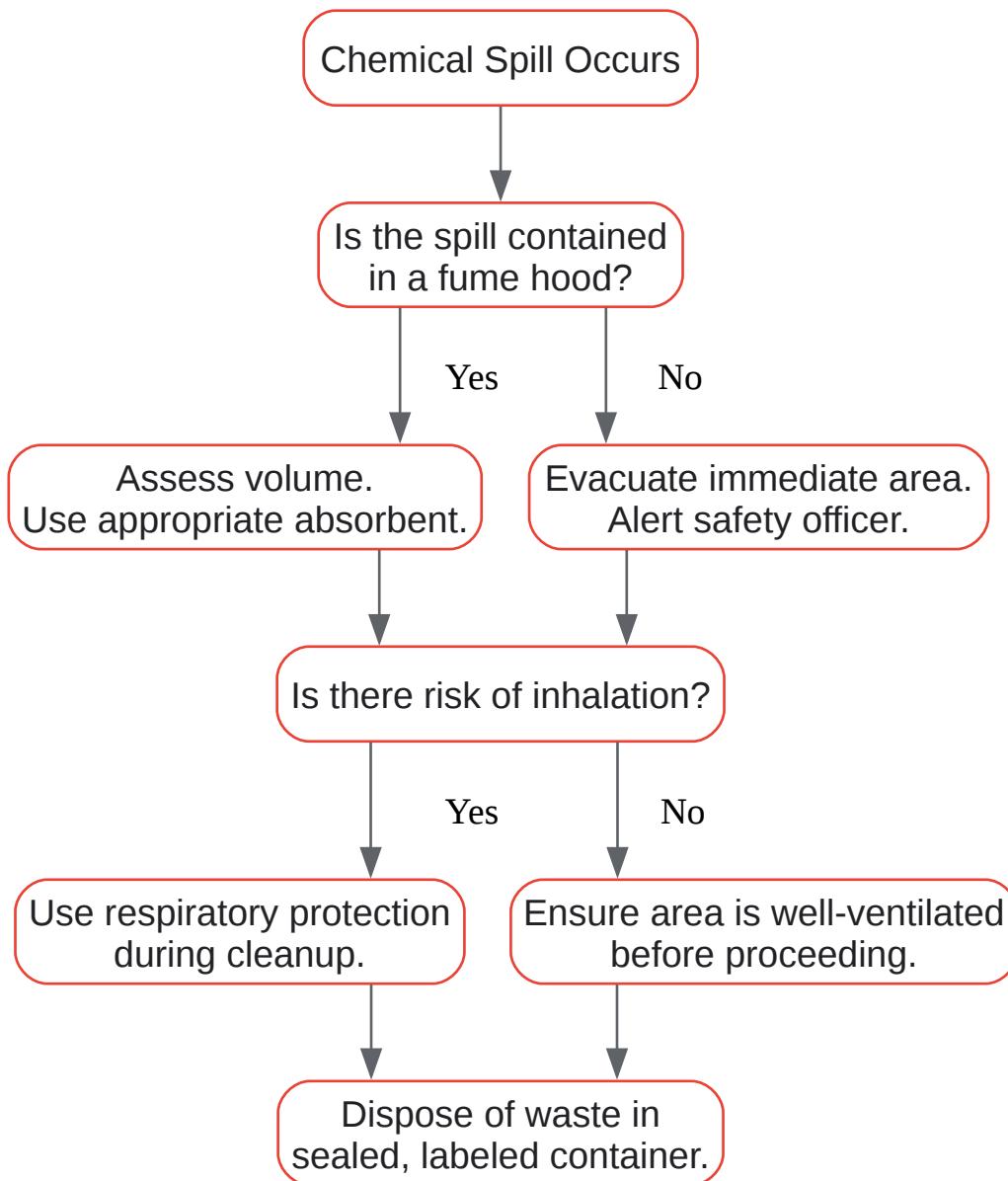
Safety, Handling, and Storage

As with all nitrile-containing compounds, **Cyclobutylacetonitrile** must be handled with care. It is classified as toxic and an irritant. [3][5] Adherence to strict safety protocols is mandatory to

minimize risk to personnel.

GHS Hazard Information (Anticipated):

- Pictograms: Skull and Crossbones, Exclamation Mark
- Signal Word: Danger
- Hazard Statements: Toxic if swallowed, Causes skin and eye irritation.
- Precautionary Statements:
 - Prevention: Do not handle until all safety precautions have been read and understood. Wear protective gloves, clothing, eye, and face protection. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. [\[6\]](#) * Response: IF SWALLOWED: Immediately call a POISON CENTER or doctor. [\[6\]](#) IF ON SKIN: Rinse skin with water/shower. [\[7\]](#)[\[8\]](#) IF IN EYES: Rinse cautiously with water for several minutes.
 - Storage: Store locked up in a well-ventilated place. Keep cool. [\[3\]](#)[\[9\]](#)[\[7\]](#)[\[8\]](#) * Disposal: Dispose of contents/container to an approved waste disposal plant. [\[6\]](#)[\[8\]](#)

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Caption: General decision workflow for handling a chemical spill.

Storage and Stability: **Cyclobutylacetonitrile** should be stored in a tightly sealed container in a refrigerator at 2-8°C. [3][9] This temperature range helps to minimize vapor pressure and prevent degradation over time. The compound is stable under normal conditions but should be kept away from strong oxidizing agents and sources of ignition, given its combustible nature and 70.1°C flash point. [3][6]

Role in Drug Discovery and Organic Synthesis

The true value of **Cyclobutylacetonitrile** lies in its application as a versatile synthetic intermediate. [3][4]

- Pharmaceutical and Agrochemical Building Block: The nitrile functional group is a gateway to numerous other functionalities. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or used in addition reactions to form more complex heterocyclic systems. These transformations are fundamental steps in the synthesis of many drugs and pesticides. [4]*
- Scaffold Hopping and Isosteric Replacement: In drug design, replacing a labile or bulky group (like a t-butyl or phenyl ring) with a cyclobutyl ring can significantly improve a drug candidate's metabolic profile. The strained, non-planar structure of the cyclobutane ring can also provide a better fit for protein binding pockets compared to flat aromatic rings, a strategy that has been successfully employed in the development of kinase inhibitors and other therapeutics. [1][2]

Experimental Protocol: Characterization by NMR Spectroscopy

While specific analytical data for **Cyclobutylacetonitrile** is not available in the search results, a standard protocol for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical step for any researcher using this compound. This protocol is a self-validating system for confirming the compound's identity and purity.

Objective: To acquire ^1H and ^{13}C NMR spectra to confirm the structure and assess the purity of **Cyclobutylacetonitrile**.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **Cyclobutylacetonitrile**.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis is required.

- Cap the NMR tube securely.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Expected Signals: The spectrum should show distinct signals corresponding to the protons on the cyclobutane ring and the methylene (-CH₂-) group adjacent to the nitrile. The integration of these signals should correspond to the number of protons in each environment. The puckered nature of the cyclobutane ring may lead to complex splitting patterns.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Expected Signals: The spectrum should show signals for each unique carbon atom: the nitrile carbon (C≡N), the methylene carbon (-CH₂-), and the carbons of the cyclobutane ring. The chemical shift of the nitrile carbon is typically found downfield (>110 ppm).
- Data Processing and Analysis:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shifts using the solvent peak or internal standard.

- Integrate the ^1H signals and assign all peaks in both spectra to the corresponding atoms in the **Cyclobutylacetonitrile** structure.
- Analyze for the presence of impurity peaks, such as residual solvents or synthesis byproducts.

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